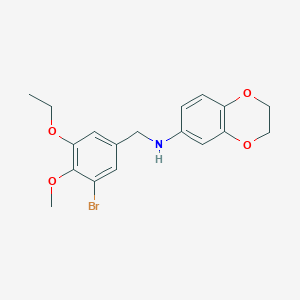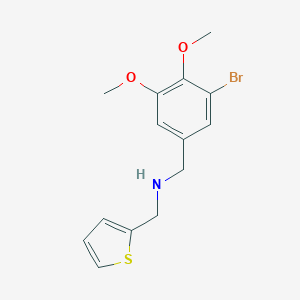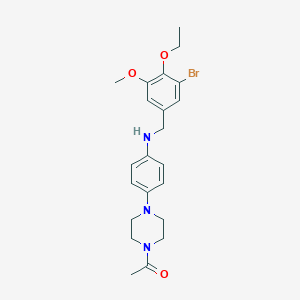![molecular formula C16H16N4OS B283448 4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B283448.png)
4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol is not well understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes or proteins that are involved in cell growth, inflammation, and fungal growth.
Biochemical and Physiological Effects:
Studies have shown that 4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol exhibits various biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis. Inflammatory cells, this compound has been found to inhibit the production of pro-inflammatory cytokines. In fungi, this compound has been found to inhibit the growth of fungal cells by disrupting their cell walls.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol has some advantages and limitations for lab experiments. One of the advantages is that this compound is relatively easy to synthesize using simple chemical reactions. Another advantage is that this compound exhibits potent biological activity, making it a promising candidate for further study. However, one of the limitations is that this compound is relatively unstable and may decompose over time, making it difficult to store and handle.
Direcciones Futuras
There are many future directions for research on 4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol. One direction is to further investigate the mechanism of action of this compound and identify the specific enzymes or proteins that it targets. Another direction is to explore the potential applications of this compound in different fields such as medicine, agriculture, and material science. Additionally, future research could focus on developing more stable and efficient methods for synthesizing this compound.
Métodos De Síntesis
The synthesis of 4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol has been reported using different methods. One of the most commonly used methods involves the reaction of 2-allyloxy-1-naphthaldehyde with 4-amino-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction yields the desired product, which can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
The compound 4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In agriculture, this compound has been found to exhibit fungicidal activity against various plant pathogens. In material science, this compound has been studied for its potential use as a corrosion inhibitor.
Propiedades
Fórmula molecular |
C16H16N4OS |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
4-[(2-prop-2-enoxynaphthalen-1-yl)methylamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H16N4OS/c1-2-9-21-15-8-7-12-5-3-4-6-13(12)14(15)10-18-20-11-17-19-16(20)22/h2-8,11,18H,1,9-10H2,(H,19,22) |
Clave InChI |
AAWOANXTFBEDHG-UHFFFAOYSA-N |
SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)CNN3C=NNC3=S |
SMILES canónico |
C=CCOC1=C(C2=CC=CC=C2C=C1)CNN3C=NNC3=S |
Solubilidad |
26.6 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3-Chloro-4-ethoxy-5-methoxybenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B283373.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine](/img/structure/B283374.png)

![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxybenzamide](/img/structure/B283379.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B283380.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283382.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B283386.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283388.png)
![N-[3-Chloro-4-(4-isobutyryl-piperazin-1-yl)-phenyl]-2-o-tolyloxy-acetamide](/img/structure/B283389.png)